N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide is a complex organic compound with a molecular formula of C24H17ClFNO4 and a molecular weight of 437.85 g/mol . This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings, and is substituted with chlorobenzoyl and fluorophenoxy groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through a nucleophilic substitution reaction using 4-fluorophenol and a suitable leaving group, such as a halide.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through the reaction of the intermediate with propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran core or the aromatic rings, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide can be compared with other similar compounds, such as:
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-chlorophenoxy)propanamide: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-bromophenoxy)propanamide: Similar structure but with a bromophenoxy group instead of a fluorophenoxy group.
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)propanamide: Similar structure but with a methylphenoxy group instead of a fluorophenoxy group.
The uniqueness of this compound lies in the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H17ClFNO4 |
---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C24H17ClFNO4/c1-14(30-18-12-10-17(26)11-13-18)24(29)27-21-19-4-2-3-5-20(19)31-23(21)22(28)15-6-8-16(25)9-7-15/h2-14H,1H3,(H,27,29) |
InChI Key |
ZRSBOMPGUAGFPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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